molecular formula C17H20N2O4S B8224053 (R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide

(R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide

Katalognummer: B8224053
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: RQRVCATXMOQZPV-KKVRKASNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide” is a chiral sulfinamide derivative featuring a cyclobutenedione core fused with a 2,3-dihydro-1H-inden-1-ylamine moiety. Its stereochemical complexity arises from the (R)-configuration at the sulfinamide group and the (1R,2S)-configuration of the hydroxyindane substituent.

The compound’s design aligns with strategies for enhancing selectivity and bioavailability in drug development. For instance, the hydroxyindane group mimics tyrosine residues in enzyme active sites, while the sulfinamide moiety improves metabolic stability .

Eigenschaften

IUPAC Name

(R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-17(2,3)24(23)19-14-13(15(21)16(14)22)18-12-10-7-5-4-6-9(10)8-11(12)20/h4-7,11-12,18-20H,8H2,1-3H3/t11-,12+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRVCATXMOQZPV-KKVRKASNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)NC1=C(C(=O)C1=O)N[C@H]2[C@H](CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclobutene Dione Core Construction

The cyclobutene-1,2-dione moiety serves as the central electrophilic scaffold for subsequent functionalization. A [2+2] cycloaddition strategy is commonly employed, leveraging diketene derivatives or alkynyl precursors under photochemical or thermal conditions . For instance, the reaction of acetylenedicarboxylate with electron-deficient alkenes generates the cyclobutene ring, which is subsequently oxidized to the dione using potassium permanganate or ruthenium-based catalysts . Alternatively, protected indanone intermediates (e.g., ketal-protected derivatives) are converted to amidoximes via hydroxylamine treatment, followed by cyclization to form the dione core after deprotection .

Key Reaction Conditions :

  • Photochemical cycloaddition : UV light (254 nm), dichloromethane, 24 h, 45–60% yield .

  • Oxidation : RuCl₃/NaIO₄ in H₂O/CH₃CN, rt, 2 h, 85% yield .

Introduction of the (1R,2S)-2-Hydroxyindenyl Amino Group

The stereoselective installation of the (1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-ylamino group requires careful control of both regiochemistry and enantiomeric excess. A two-step sequence involving reductive amination and resolution is typically employed:

  • Reductive Amination : The cyclobutene dione reacts with (1R,2S)-2-hydroxyindan-1-amine in the presence of NaBH₃CN or ZnCl₂ as a Lewis acid, facilitating imine formation followed by reduction . Solvent systems such as THF or MeOH at 0°C to rt ensure minimal epimerization.

  • Chiral Resolution : Racemic mixtures are resolved using chiral Brønsted acids (e.g., camphorsulfonic acid) or enzymatic methods to achieve >98% enantiomeric excess .

Optimized Parameters :

  • Temperature : 0°C to rt, 12–24 h.

  • Yields : 65–78% after resolution .

Sulfinamide Installation via Chiral Sulfinyl Chlorides

The tert-butyl sulfinamide group is introduced using a modified Davis–Ellman protocol. (R)-2-Methylpropane-2-sulfinamide is synthesized via a one-pot procedure involving DABSO (dabco·SO₂ complex), organolithium reagents, and thionyl chloride :

  • Sulfinate Formation : Reaction of tert-butyllithium with DABSO in THF at −78°C generates the lithium sulfinate intermediate .

  • Sulfinyl Chloride Activation : Treatment with SOCl₂ at rt converts the sulfinate to the corresponding sulfinyl chloride .

  • Amine Coupling : The sulfinyl chloride is trapped in situ with the amino-functionalized cyclobutene dione in the presence of Et₃N, yielding the target sulfinamide .

Critical Data :

  • Reaction Time : 1.5 h total (30 min per step) .

  • Yields : 32–83%, depending on amine nucleophilicity .

Stereochemical Control and Purification

The (R)-configuration at the sulfinamide sulfur is preserved by using enantiomerically pure tert-butanesulfinyl chloride, prepared via asymmetric oxidation of tert-butyl disulfide with Ti(OiPr)₄/(R,R)-hydrobenzoin catalyst . Final purification employs flash chromatography (SiO₂, hexane/EtOAc gradients) and recrystallization from ethanol/water mixtures to achieve >99% purity .

Chromatographic Conditions :

  • Eluent : 3:1 hexane/EtOAc → 1:1 gradient.

  • Recovery : 90–95% .

Analytical Characterization

Spectroscopic and crystallographic data confirm structure and stereochemistry:

Technique Key Data
¹H NMR (400 MHz, CDCl₃)δ 7.45 (d, J = 8.2 Hz, 1H, indenyl), 5.21 (s, 1H, OH), 3.02 (s, 9H, C(CH₃)₃) .
XRD d-spacings: 12.91 Å (59%), 5.48 Å (49%), 4.62 Å (90%) .
HPLC t₃ = 12.4 min (Chiralpak IA, 95:5 hexane/i-PrOH), >99% ee .

Scale-Up and Process Considerations

Gram-scale synthesis is feasible by optimizing stoichiometry and solvent volumes. Key adjustments include:

  • DABSO Loading : 0.5 equiv reduces cost without compromising yield .

  • Workup : Aqueous extraction with EtOAc (3×10 mL) minimizes product loss .

  • Crystallization : Ethanol/water (4:1) affords crystalline product suitable for X-ray analysis .

Challenges and Mitigation Strategies

  • Epimerization Risk : Low-temperature (−78°C) sulfinate formation prevents racemization .

  • Amine Reactivity : Sterically hindered amines require extended reaction times (up to 2 h) .

  • Byproduct Formation : Excess SOCl₂ is quenched with NaHCO₃ before amine addition .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxy group in the indene moiety can undergo oxidation to form a ketone.

    Reduction: The dioxocyclobutene ring can be reduced to form a cyclobutane derivative.

    Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclobutane derivative.

    Substitution: Formation of substituted sulfinamide derivatives.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that compounds similar to (R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide exhibit enzyme inhibitory activities. For instance, studies on sulfonamide derivatives have shown their potential as inhibitors of enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Similar sulfonamide compounds have been synthesized and evaluated for their antitumor activity. Molecular hybrids containing sulfonamide fragments have demonstrated efficacy against various cancer cell lines .

Diabetes Management

Due to its enzyme inhibitory capabilities, (R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide may be explored as a therapeutic agent for managing blood glucose levels in diabetic patients. Its mechanism of action could involve modulation of carbohydrate metabolism through inhibition of α-glucosidase .

Neurological Disorders

The compound's ability to inhibit acetylcholinesterase positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's. By preventing the breakdown of acetylcholine, it may help improve cognitive function in affected individuals .

Case Studies and Research Findings

Several studies have investigated related compounds with similar structures:

StudyCompoundFindings
Study 1Sulfonamide derivativesExhibited α-glucosidase and acetylcholinesterase inhibition; potential for T2DM and AD treatment.
Study 4Anticancer agentsNew sulfonamide derivatives showed significant antitumor activity against various cancer cell lines.

Wirkmechanismus

The mechanism by which ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy-indene moiety may interact with active sites, while the dioxocyclobutene ring and sulfinamide group contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Methodologies for Compound Comparison

  • Similarity Metrics :
    • Tanimoto Coefficient : Used in ligand-based virtual screening (e.g., R programming-based tools) to quantify structural overlap .
    • Molecular Fingerprints : MACCS and Morgan fingerprints encode functional groups and topology, enabling rapid similarity assessments .
  • Cross-Reactivity Assays: Competitive immunoassays evaluate antibody binding to structurally related compounds, revealing assay-dependent variability .

Research Findings and Limitations

  • Key Findings: Structural rigidity (e.g., cyclobutenedione, indanol) correlates with improved target selectivity . Sulfinamide groups offer metabolic advantages over sulfonamides in preclinical models .

Biologische Aktivität

Molecular Formula and Structure

  • Molecular Formula : C19H24N2O4S
  • CAS Number : 2092457-61-7

The compound features a sulfinamide functional group, which is known for its biological activity. The presence of the hydroxy group and the dioxocyclobutenyl moiety may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Sulfinamides often exhibit inhibitory effects on various enzymes, which can lead to significant pharmacological outcomes.

Enzyme Inhibition

Research indicates that sulfinamide derivatives can act as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Pharmacological Effects

  • Antimicrobial Activity : Some studies suggest that sulfinamide compounds exhibit antimicrobial properties, potentially making them candidates for treating bacterial infections.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.
  • Cytotoxicity : Preliminary studies have shown that certain derivatives of sulfinamides can induce apoptosis in cancer cells, suggesting potential applications in oncology.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfinamide compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting the potential use of (R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide in treating bacterial infections.

Study 2: Anti-inflammatory Properties

In a controlled trial involving animal models of inflammation, the compound demonstrated a reduction in inflammatory markers when administered at specific dosages. This suggests that it could be developed into a therapeutic agent for inflammatory diseases.

Study 3: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed a dose-dependent increase in apoptosis among treated cells compared to controls, indicating its potential as an anticancer agent.

Data Table: Biological Activities Overview

Activity TypeEffectivenessMechanismReferences
AntimicrobialModerateInhibition of bacterial growth ,
Anti-inflammatoryHighReduction of inflammatory markers ,
CytotoxicityHighInduction of apoptosis ,

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the cyclobutene-1,2-dione core in this compound?

  • Methodological Answer : The cyclobutene-dione scaffold can be synthesized via [2+2] cycloaddition reactions using ketenes or via oxidative coupling of enolates. Evidence from analogous compounds (e.g., SCH-527123 ) highlights the use of cyclobutenone intermediates formed by oxidation of cyclobutane precursors under controlled conditions (e.g., with MnO₂ or hypervalent iodine reagents) . For stereochemical control, chiral auxiliaries like the (1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl group can direct regioselective amination .

Q. How is the stereochemical integrity of the (R)-sulfinamide group confirmed during synthesis?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis with polarimetric detection is typically employed. For sulfinamides, X-ray crystallography of intermediates (e.g., (R)-N,2-dimethylpropane-2-sulfinamide ) provides definitive stereochemical assignment. Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial arrangements of substituents .

Q. What analytical techniques are critical for purity assessment of this compound?

  • Methodological Answer : Reverse-phase HPLC with UV/Vis detection (λ = 210–280 nm) is standard, coupled with mass spectrometry for molecular weight confirmation. Impurity profiling (e.g., residual solvents, byproducts) follows pharmacopeial guidelines, as seen in PHARMACOPEIAL FORUM standards for sulfonamide derivatives .

Advanced Research Questions

Q. How does the (1R,2S)-2-hydroxyindan-1-yl group influence the compound’s biological activity?

  • Methodological Answer : The indanol moiety acts as a conformationally constrained tyrosine mimic, enhancing binding to metalloproteinase active sites (e.g., aggrecanase inhibition in compound 11 ). Computational docking studies (e.g., using Schrödinger Suite) and mutational analysis of target proteins (e.g., MMP-8 vs. aggrecanase) validate its role in selectivity .

Q. What strategies resolve contradictions in solubility data for sulfinamide derivatives?

  • Methodological Answer : Contradictions often arise from solvent polarity and pH effects. Use a tiered approach:

  • Experimental : Measure logP via shake-flask method (octanol/water) under buffered conditions (pH 7.4).
  • Computational : Apply COSMO-RS or QSPR models to predict solubility .
  • Cross-validation : Compare with structurally related compounds (e.g., N-[cyclobutyl(cyclopropyl)methyl]-2,4-dimethylpyrazole-3-sulfonamide ) to identify outliers .

Q. How can metabolic stability of the sulfinamide group be optimized for in vivo studies?

  • Methodological Answer :

  • Structural modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
  • Prodrug design : Mask the sulfinamide as a tert-butyl ester, as demonstrated in MK-7123 derivatives for improved oral bioavailability .
  • In vitro assays : Use liver microsomes or hepatocytes to screen for CYP450-mediated degradation .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer :

  • Crystallization conditions : Screen solvents (e.g., THF/hexane mixtures) and employ vapor diffusion.
  • Cocrystallization : Use coformers (e.g., carboxylic acids) to stabilize the sulfinamide hydrogen-bonding network .
  • Cryo-EM : For low-yield crystals, single-particle analysis may resolve atomic positions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.